Fmoc-D-HoPhe-OH

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

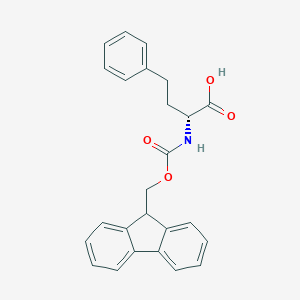

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-phenylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23NO4/c27-24(28)23(15-14-17-8-2-1-3-9-17)26-25(29)30-16-22-20-12-6-4-10-18(20)19-11-5-7-13-21(19)22/h1-13,22-23H,14-16H2,(H,26,29)(H,27,28)/t23-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIHPCIUGLIZADU-HSZRJFAPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CC[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30427842 | |

| Record name | Fmoc-D-Homophe-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30427842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

401.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135944-09-1 | |

| Record name | Fmoc-D-Homophe-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30427842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Fmoc-D-homophenylalanine

This guide provides a comprehensive overview of Fmoc-D-homophenylalanine, a crucial building block in peptide synthesis and drug discovery. It is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on its properties, applications, and synthesis protocols.

Introduction

Fmoc-D-homophenylalanine is a derivative of the non-proteinogenic amino acid D-homophenylalanine. The presence of the fluorenylmethyloxycarbonyl (Fmoc) protecting group on the alpha-amino group makes it particularly suitable for solid-phase peptide synthesis (SPPS).[1][2] This protecting group is base-labile, allowing for its removal under mild conditions that do not affect the integrity of the growing peptide chain or acid-labile side-chain protecting groups.[2][3] The "homo" designation indicates the presence of an additional methylene group in the side chain compared to phenylalanine, which can impart unique conformational properties and increased metabolic stability to peptides incorporating this amino acid.[2] These characteristics make Fmoc-D-homophenylalanine a valuable tool in the design of peptide-based therapeutics with enhanced efficacy and pharmacokinetic profiles.[1][4]

Physicochemical Properties

Fmoc-D-homophenylalanine is typically a white powder with good solubility in organic solvents commonly used in peptide synthesis, such as dimethylformamide (DMF).[1][5] Two distinct CAS numbers have been identified in the literature for compounds described as Fmoc-D-homophenylalanine, which may correspond to different isomers or simply be variations in cataloging. The properties associated with each are summarized below for clarity.

Table 1: Physicochemical Properties of Fmoc-D-homophenylalanine (CAS: 135944-09-1)

| Property | Value | Reference |

| Synonyms | (R)-2-(Fmoc-amino)-4-phenylbutyric acid, Fmoc-D-HomoPhe-OH | [1] |

| Molecular Formula | C₂₅H₂₃NO₄ | [1][6] |

| Molecular Weight | 401.45 g/mol | [1][6] |

| Appearance | White powder | [1] |

| Purity | ≥ 98.0% (HPLC) | [6] |

| Melting Point | 139 - 146 °C | [1] |

| Optical Rotation | [α]D²⁰ = +8 ± 2° (c=1 in DMF) | [1] |

| Storage Temperature | 2 - 8 °C | [1][6] |

Table 2: Physicochemical Properties of Fmoc-D-β-homophenylalanine (CAS: 209252-16-4)

| Property | Value | Reference |

| Synonyms | (R)-Fmoc-3-amino-4-phenylbutyric acid, Fmoc-D-β-HomoPhe-OH | [5] |

| Molecular Formula | C₂₅H₂₃NO₄ | [5] |

| Molecular Weight | 401.46 g/mol | [5] |

| Appearance | White powder | [5] |

| Purity | ≥ 98% (HPLC) | [5] |

| Optical Rotation | [α]D²⁵ = +23.0 ± 2° (c=1 in DMF) | [5] |

| Storage Temperature | 0 - 8 °C | [5] |

Applications in Research and Drug Development

The unique structural features of Fmoc-D-homophenylalanine make it a valuable component in several areas of research and development:

-

Peptide Synthesis: It is a key building block in SPPS for the creation of custom peptides.[1][5] The incorporation of this non-natural amino acid can enhance the stability of peptides against enzymatic degradation.

-

Drug Development: In the pharmaceutical industry, it is used to develop novel peptide-based therapeutics.[1][4][5] Peptides containing D-homophenylalanine may exhibit improved bioactivity and specificity for their targets.[1]

-

Neuroscience Research: It is utilized in the study of neuropeptides, contributing to a better understanding of neurological functions and the development of potential treatments for neurodegenerative diseases.[5]

-

Bioconjugation: This amino acid derivative can be used in bioconjugation techniques to attach peptides to other molecules, such as proteins or surfaces, for applications in targeted drug delivery and diagnostics.[1][5]

-

Protein Engineering: It aids in the design of modified proteins with enhanced stability and activity.[5]

Experimental Protocols

The primary application of Fmoc-D-homophenylalanine is in Fmoc-based solid-phase peptide synthesis. Below is a generalized protocol for the incorporation of an Fmoc-protected amino acid into a growing peptide chain on a solid support.

General Protocol for Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the key steps in a typical SPPS cycle for the addition of a single amino acid.

Materials:

-

Fmoc-protected amino acid (e.g., Fmoc-D-homophenylalanine)

-

Resin with a suitable linker and the first amino acid attached

-

Deprotection solution: 20% piperidine in DMF

-

Coupling reagents: e.g., HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

-

Activation base: e.g., DIEA (N,N-Diisopropylethylamine)

-

Solvents: DMF (Dimethylformamide), DCM (Dichloromethane), IPA (Isopropanol)

-

Washing solutions

Procedure:

-

Resin Swelling: The peptide-resin is swelled in DMF for 30 minutes.

-

Fmoc Deprotection: The Fmoc protecting group is removed from the N-terminus of the resin-bound peptide by treating it with 20% piperidine in DMF for 5-20 minutes.

-

Washing: The resin is thoroughly washed with DMF to remove the piperidine and the cleaved Fmoc group.

-

Amino Acid Activation: The carboxylic acid of the incoming Fmoc-D-homophenylalanine is activated by pre-mixing with coupling reagents (e.g., HBTU/HOBt) and an activation base (e.g., DIEA) in DMF.

-

Coupling: The activated amino acid solution is added to the resin, and the mixture is agitated for 1-2 hours to allow for the formation of the peptide bond.

-

Washing: The resin is washed with DMF and DCM to remove excess reagents and byproducts.

-

Monitoring (Optional): A small sample of the resin can be taken to perform a qualitative color test (e.g., Kaiser test) to ensure the completion of the coupling reaction.

-

Cycle Repetition: Steps 2-7 are repeated for each subsequent amino acid in the desired peptide sequence.

-

Final Deprotection and Cleavage: Once the peptide chain is fully assembled, the N-terminal Fmoc group is removed. The peptide is then cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a cleavage cocktail (e.g., a mixture containing trifluoroacetic acid (TFA)).

-

Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizations

Solid-Phase Peptide Synthesis (SPPS) Workflow

The following diagram illustrates the cyclical nature of the Fmoc-based solid-phase peptide synthesis process.

Caption: Workflow of Fmoc-based Solid-Phase Peptide Synthesis.

Logical Relationship of Fmoc-SPPS Components

This diagram illustrates the logical relationship between the key components in an Fmoc-SPPS coupling step.

Caption: Key components in an Fmoc-SPPS coupling reaction.

References

The Integration of Non-Natural Amino Acids in Solid-Phase Peptide Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The incorporation of non-natural amino acids (nnAAs) into peptides via Solid-Phase Peptide Synthesis (SPPS) has emerged as a transformative strategy in drug discovery and materials science. By moving beyond the canonical 20 amino acids, researchers can imbue peptides with enhanced therapeutic properties, including increased proteolytic stability, improved receptor affinity and selectivity, and controlled conformation. This guide provides a comprehensive technical overview of the core principles, experimental protocols, and challenges associated with the integration of nnAAs in SPPS.

Core Principles of SPPS with Non-Natural Amino Acids

Solid-Phase Peptide Synthesis is a stepwise process where a peptide chain is assembled on an insoluble resin support.[1][2] The fundamental cycle of SPPS, consisting of deprotection of the N-terminal protecting group and coupling of a new amino acid, remains the same when incorporating nnAAs. However, the unique structural features of nnAAs often necessitate modifications to standard protocols.

The two primary strategies in SPPS are the Boc/Bzl and the Fmoc/tBu approaches, named for the Nα-protecting groups used.[3] The Fmoc/tBu strategy is more commonly employed due to its milder deprotection conditions.[4] Orthogonal protecting groups are crucial, especially for nnAAs with reactive side chains, as they allow for selective deprotection of one group without affecting others.[5]

The introduction of nnAAs can present several challenges:

-

Steric Hindrance: Bulky side chains or modifications to the peptide backbone, such as N-methylation, can impede coupling reactions, leading to lower yields and incomplete sequences.[4][6]

-

Altered Physicochemical Properties: nnAAs can significantly change a peptide's hydrophobicity, charge, and conformational rigidity, which can affect its behavior in analytical systems and its solubility.[7]

-

Side Reactions: The unique functionalities of nnAAs can sometimes lead to unexpected side reactions during synthesis or cleavage.[8]

Data Presentation: Comparative Analysis of Coupling Reagents

The choice of coupling reagent is critical for achieving high coupling efficiency, especially when dealing with sterically hindered nnAAs.[9] The following tables summarize the performance of common coupling reagents for the incorporation of challenging nnAAs.

| Coupling Reagent | Class | Activation Mechanism | Advantages | Disadvantages |

| HATU | Aminium/Uronium Salt | Forms highly reactive OAt-active esters.[7] | High coupling efficiency, especially for hindered and N-methylated amino acids; rapid reaction kinetics.[7][10] | Higher cost; can cause guanidinylation of the N-terminal amine if used in excess.[7] |

| HCTU | Aminium/Uronium Salt | Forms a reactive O-6-ClBt ester.[11] | High coupling efficiency, often faster than HBTU.[12] | More expensive than HBTU.[12] |

| PyBOP | Phosphonium Salt | Forms a reactive HOBt-active ester.[7] | Effective for standard couplings; less prone to N-terminal side reactions.[7] | Can be less efficient for highly hindered couplings compared to HATU.[7] |

| COMU | Uronium Salt | Forms a highly reactive Oxyma-based active ester.[13] | High coupling efficiency comparable to HATU; safer alternative to HOBt/HOAt-based reagents.[13] | Higher cost; can have limited stability in solution.[13] |

| DIC/Oxyma | Carbodiimide/Additive | In situ activation via an oxime ester. | Cost-effective; low racemization.[12] | Slower reaction rates compared to onium salts.[12] |

| BOP-Cl | Phosphonium Salt | Forms an acid chloride. | Effective for N-methylated amino acids.[10] | Can produce carcinogenic byproducts (HMPA).[9] |

| Non-Natural Amino Acid Type | Recommended Coupling Reagents | Coupling Time (Typical) | Observed Yield/Purity (Qualitative) | Key Considerations |

| N-Methylated Amino Acids | HATU, PyAOP, COMU, BOP-Cl[10] | 1 - 4 hours | Generally lower than standard amino acids. | Steric hindrance is the primary challenge. Double coupling is often necessary. Monitor with bromophenol blue test as ninhydrin test is ineffective.[6] |

| α,α-Disubstituted Amino Acids (e.g., Aib) | HATU, TFFH (generates acid fluorides) | 1 - 3 hours | Moderate to high. | Steric hindrance requires more potent coupling reagents. |

| β-Amino Acids | HATU, HBTU | 1 - 2 hours | Generally good. | The altered backbone may affect peptide conformation. |

| Bulky Hydrophobic nnAAs | HATU, COMU, PyBOP | 1 - 2 hours | Can be high, but purification is challenging. | Increased hydrophobicity can lead to aggregation and difficult purification.[8] |

Experimental Protocols

General Protocol for SPPS with Non-Natural Amino Acids (Fmoc/tBu Strategy)

This protocol provides a general framework. Specific parameters such as reagent equivalents, reaction times, and temperatures may need to be optimized for each nnAA.

-

Resin Swelling: Swell the appropriate resin (e.g., Rink Amide for C-terminal amides, Wang resin for C-terminal acids) in N,N-dimethylformamide (DMF) for at least 30 minutes.

-

Fmoc-Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Repeat this step once. Wash the resin thoroughly with DMF (5-7 times).

-

Amino Acid Coupling:

-

In a separate vessel, dissolve the Fmoc-protected nnAA (3-5 equivalents), a coupling reagent (e.g., HATU, 2.9 equivalents), and a base (e.g., DIPEA, 6 equivalents) in DMF.

-

Pre-activate the mixture for 1-5 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the mixture for 1-4 hours at room temperature. For particularly difficult couplings, the temperature may be carefully increased to 40-50°C, or the reaction time extended.

-

-

Monitoring the Coupling Reaction:

-

For primary amines, perform a Kaiser (ninhydrin) test. A blue color indicates an incomplete reaction.

-

For secondary amines (e.g., N-methylated amino acids), use the bromophenol blue test. A blue or green color indicates an incomplete reaction, while a yellow color signifies completion.[6]

-

-

Capping (if necessary): If the coupling reaction is incomplete after a second attempt, cap the unreacted amines by treating the resin with acetic anhydride and a base to prevent the formation of deletion peptides.

-

Washing: Wash the resin thoroughly with DMF after the coupling step.

-

Repeat Cycle: Repeat steps 2-6 for each amino acid in the sequence.

-

Final Deprotection and Cleavage: After the final amino acid is coupled and the N-terminal Fmoc group is removed, wash the resin with dichloromethane (DCM). Treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)) for 2-4 hours to cleave the peptide from the resin and remove side-chain protecting groups.

-

Peptide Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize. Purify the peptide using reversed-phase high-performance liquid chromatography (RP-HPLC).

-

Analysis: Characterize the purified peptide by mass spectrometry (MS) to confirm its molecular weight and amino acid analysis (AAA) to determine its concentration and composition.[7]

Specific Protocol for N-Methylated Amino Acid Coupling with HATU

-

Resin and Peptide Preparation: Swell the resin and perform the preceding synthesis steps as per the general protocol.

-

Fmoc-Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 minutes) and wash thoroughly with DMF.

-

Coupling:

-

Dissolve Fmoc-N-Me-AA-OH (4 equivalents), HATU (3.9 equivalents), and DIPEA (8 equivalents) in DMF.

-

Pre-activate for 5 minutes.

-

Add the activation mixture to the resin and shake for 2-4 hours.

-

-

Monitoring: Perform the bromophenol blue test. If the test is positive (blue/green beads), a second coupling is recommended.[6]

Mandatory Visualizations

Signaling Pathway: GLP-1 Receptor Agonism

Peptides incorporating nnAAs are often designed to mimic or enhance the activity of endogenous peptides. A prominent example is the development of long-acting glucagon-like peptide-1 (GLP-1) receptor agonists for the treatment of type 2 diabetes and obesity. nnAAs are incorporated to increase stability against enzymatic degradation and improve pharmacokinetic properties. The diagram below illustrates the signaling pathway activated by GLP-1 receptor agonists.

Experimental Workflow: SPPS of a Peptide with a Non-Natural Amino Acid

The following diagram outlines the typical workflow for the solid-phase synthesis of a peptide containing a non-natural amino acid.

Logical Relationship: Troubleshooting Incomplete Coupling in SPPS

This diagram presents a decision-making workflow for addressing incomplete coupling, a common challenge when incorporating non-natural amino acids.

Conclusion

The incorporation of non-natural amino acids into peptides through SPPS is a powerful tool for the development of novel therapeutics and advanced materials. While challenges such as steric hindrance and altered physicochemical properties exist, they can be overcome through careful optimization of synthetic protocols, including the selection of appropriate coupling reagents and monitoring techniques. The ability to rationally design peptides with tailored properties opens up new avenues for addressing a wide range of scientific and medical challenges. As our understanding of the interplay between nnAA structure and peptide function grows, so too will the impact of this technology on drug discovery and beyond.

References

- 1. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Greening the synthesis of peptide therapeutics: an industrial perspective - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07204D [pubs.rsc.org]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. luxembourg-bio.com [luxembourg-bio.com]

- 7. peptide.com [peptide.com]

- 8. Peptide Coupling Reagents Guide [sigmaaldrich.com]

- 9. benchchem.com [benchchem.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. bachem.com [bachem.com]

- 12. gyrosproteintechnologies.com [gyrosproteintechnologies.com]

- 13. Advances in solid-phase peptide synthesis in aqueous media (ASPPS) - Green Chemistry (RSC Publishing) DOI:10.1039/D2GC02319A [pubs.rsc.org]

Fmoc-D-HoPhe-OH solubility characteristics

An In-depth Technical Guide on the Solubility Characteristics of Fmoc-D-HoPhe-OH

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound ((R)-2-(((9H-fluoren-9-yl)methoxy)carbonylamino)-4-phenylbutanoic acid) is a non-natural amino acid derivative widely utilized as a building block in solid-phase peptide synthesis (SPPS). The incorporation of D-amino acids like D-homophenylalanine can significantly enhance the proteolytic stability of synthetic peptides, a crucial attribute for the development of peptide-based therapeutics. Furthermore, its unique structural properties can influence peptide conformation and binding affinity. A thorough understanding of the solubility characteristics of this compound is paramount for its effective use in peptide synthesis, ensuring efficient coupling reactions and high-purity final products. This guide provides a comprehensive overview of its solubility, detailed experimental protocols for solubility determination, and a visualization of its application in the SPPS workflow.

Core Solubility Data

The solubility of Fmoc-protected amino acids is a critical factor in the efficiency of solid-phase peptide synthesis. While specific quantitative solubility data for this compound across a wide range of organic solvents is not extensively published, this section consolidates available data and qualitative information. Researchers are strongly encouraged to determine solubility empirically for their specific applications and conditions.

Table 1: Solubility of this compound

| Solvent | Chemical Formula | Solubility (mg/mL) | Temperature (°C) | Notes |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 200 | Not Specified | Ultrasonic assistance may be required. Hygroscopic DMSO can impact solubility; use freshly opened solvent. |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | Good | Ambient | Commonly used as a primary solvent in SPPS for both coupling and Fmoc deprotection steps. |

| N-Methyl-2-pyrrolidone (NMP) | C₅H₉NO | Good | Ambient | Often used as an alternative to DMF, known for its strong solvating properties. |

| Dichloromethane (DCM) | CH₂Cl₂ | Moderate | Ambient | Frequently used for swelling the resin and dissolving reagents, though some Fmoc-amino acids have limited solubility. |

| Tetrahydrofuran (THF) | C₄H₈O | Limited | Ambient | Generally not a primary solvent for dissolving Fmoc-amino acids but may be used in solvent mixtures. |

| Methanol (MeOH) | CH₄O | Limited | Ambient | Solubility is generally lower in protic solvents like methanol. |

| Ethanol (EtOH) | C₂H₆O | Limited | Ambient | Similar to methanol, solubility is expected to be low. |

Note: The terms "Good," "Moderate," and "Limited" are qualitative indicators based on general knowledge of Fmoc-amino acid solubility and their common use in peptide synthesis. Actual quantitative values can vary based on purity, temperature, and moisture content of the solvent.

Experimental Protocols

Protocol 1: Determination of Qualitative Solubility

This protocol provides a rapid assessment of the solubility of this compound in various solvents.

Materials:

-

This compound

-

Selection of solvents (e.g., DMSO, DMF, NMP, DCM, THF, Methanol, Ethanol)

-

Small glass vials (e.g., 1.5 mL)

-

Vortex mixer

-

Spatula

Procedure:

-

Weigh approximately 1-2 mg of this compound and place it into a clean, dry vial.

-

Add 100 µL of the selected solvent to the vial.

-

Vortex the vial vigorously for 30 seconds.

-

Visually inspect the solution against a dark background.

-

Soluble: The solution is clear and free of any visible particles.

-

Partially Soluble: The solution is cloudy or contains suspended particles.

-

Insoluble: The majority of the solid material remains undissolved.

-

-

If the compound is soluble, incrementally add more solvent (e.g., in 100 µL portions) and repeat the vortexing and observation steps to gain a semi-quantitative understanding of the solubility.

-

Record the observations for each solvent.

Protocol 2: Quantitative Determination of Solubility via UV-Vis Spectrophotometry

This method allows for a more precise measurement of solubility.

Materials:

-

This compound

-

Chosen solvent in which the compound is soluble

-

UV-Vis spectrophotometer

-

Quartz cuvettes

-

Analytical balance

-

Volumetric flasks

-

Pipettes

-

Centrifuge

-

Syringe filters (0.22 µm, compatible with the solvent)

Procedure:

Part A: Preparation of a Standard Curve

-

Prepare a stock solution of this compound of a known concentration (e.g., 1 mg/mL) in the chosen solvent.

-

From the stock solution, prepare a series of dilutions to create standards of known concentrations (e.g., 0.5, 0.25, 0.125, 0.0625 mg/mL).

-

Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax) for the Fmoc group (typically around 301 nm).

-

Plot a graph of absorbance versus concentration to generate a standard curve and determine the linear regression equation.

Part B: Solubility Measurement

-

Add an excess amount of this compound to a known volume of the solvent in a vial (e.g., 10 mg in 1 mL).

-

Seal the vial and agitate it at a constant temperature (e.g., using a shaker or stirring plate) for a sufficient time to reach equilibrium (e.g., 24 hours).

-

Centrifuge the suspension at high speed (e.g., 10,000 x g for 10 minutes) to pellet the undissolved solid.

-

Carefully withdraw a sample of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particulate matter.

-

Dilute the filtered supernatant with the solvent to a concentration that falls within the linear range of the standard curve.

-

Measure the absorbance of the diluted sample at the λmax.

-

Use the standard curve's linear regression equation to calculate the concentration of the diluted sample.

-

Multiply the calculated concentration by the dilution factor to determine the solubility of this compound in the solvent.

Mandatory Visualizations

Solid-Phase Peptide Synthesis (SPPS) Workflow

The primary application of this compound is in solid-phase peptide synthesis. The following diagram illustrates the key steps in the SPPS cycle for the incorporation of an amino acid.

Caption: Workflow of the Solid-Phase Peptide Synthesis (SPPS) cycle.

Logical Relationship for Solubility Determination

The following diagram outlines the logical steps involved in determining the solubility of a compound like this compound.

Caption: Logical workflow for solubility determination.

The Bedrock of Peptide Synthesis: An In-depth Technical Guide to the Storage and Handling of Fmoc-Protected Amino Acids

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of peptide synthesis, the integrity of the final product is intrinsically linked to the quality and handling of its fundamental building blocks. Among these, 9-fluorenylmethyloxycarbonyl (Fmoc)-protected amino acids stand as the cornerstone of modern solid-phase peptide synthesis (SPPS). Their stability under acidic conditions and lability to mild basic conditions offer an orthogonal protection strategy that has revolutionized the field. This technical guide provides a comprehensive overview of the critical aspects of storing and handling these vital reagents to ensure the success of peptide synthesis endeavors.

Physicochemical Properties and Storage Recommendations

The stability of Fmoc-amino acids is paramount for preventing the introduction of impurities and ensuring high-yield synthesis of the target peptide. While generally stable as solids, their longevity is influenced by temperature, moisture, and light.

Optimal Storage Conditions

For long-term storage, it is highly recommended to store Fmoc-protected amino acids at 5°C or below, tightly sealed to protect from moisture. Short-term storage at room temperature for a few days to weeks is generally acceptable for lyophilized products. However, to minimize the risk of degradation, especially in a laboratory environment where temperatures can fluctuate, refrigerated storage is the best practice.

It is crucial to prevent moisture contamination. When removing a refrigerated container of Fmoc-amino acid, it must be allowed to warm to room temperature before opening. This prevents condensation of atmospheric moisture on the cold powder, which can lead to hydrolysis.

Physicochemical Data

The following table summarizes key physicochemical properties of commonly used Fmoc-amino acids. These values are essential for calculating molar equivalents during synthesis and can be an indicator of purity.

| Fmoc-Amino Acid | Molecular Weight ( g/mol ) | Melting Point (°C) |

| Fmoc-Ala-OH | 311.34 | 143-146 |

| Fmoc-Arg(Pbf)-OH | 648.78 | 130-135 |

| Fmoc-Asn(Trt)-OH | 596.68 | 175-180 |

| Fmoc-Asp(OtBu)-OH | 411.46 | 148-152 |

| Fmoc-Cys(Trt)-OH | 585.72 | 170-175 |

| Fmoc-Gln(Trt)-OH | 610.71 | 185-190 |

| Fmoc-Glu(OtBu)-OH | 425.49 | 145-149 |

| Fmoc-Gly-OH | 297.31 | 172-176 |

| Fmoc-His(Trt)-OH | 619.71 | 155-160 |

| Fmoc-Ile-OH | 353.42 | 143-147 |

| Fmoc-Leu-OH | 353.42 | 133-137 |

| Fmoc-Lys(Boc)-OH | 468.55 | 120-125 |

| Fmoc-Met-OH | 371.45 | 128-132 |

| Fmoc-Phe-OH | 387.44 | 182-186 |

| Fmoc-Pro-OH | 337. |

Methodological & Application

Application Notes and Protocols for Solid-Phase Peptide Synthesis of Fmoc-D-HoPhe-OH

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the incorporation of Fmoc-D-homophenylalanine (Fmoc-D-HoPhe-OH) into peptide sequences using manual or automated solid-phase peptide synthesis (SPPS). The following procedures are based on the widely utilized Fmoc/tBu strategy.

Introduction

This compound is an unnatural amino acid analog of phenylalanine, characterized by an additional methylene group in its side chain. Its incorporation into peptide sequences can significantly influence the peptide's conformational properties, metabolic stability, and biological activity. The D-configuration, in particular, often imparts resistance to enzymatic degradation, a desirable attribute for therapeutic peptide candidates. This protocol outlines the key steps for the efficient and successful synthesis of peptides containing this unique building block.

Materials and Reagents

-

Resin: Appropriate resin for the desired C-terminus (e.g., Rink Amide resin for a C-terminal amide or 2-chlorotrityl chloride resin for a C-terminal carboxylic acid).[1][2]

-

This compound and other required Fmoc-protected amino acids.

-

Solvents:

-

N,N-Dimethylformamide (DMF) (peptide synthesis grade)

-

Dichloromethane (DCM) (peptide synthesis grade)

-

Piperidine

-

Diisopropylethylamine (DIPEA)

-

Methanol (MeOH)

-

Diethyl ether (cold)

-

-

Coupling/Activation Reagents:

-

HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

-

HOBt (Hydroxybenzotriazole)

-

DIC (N,N'-Diisopropylcarbodiimide)

-

-

Cleavage Cocktail:

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Water (H₂O)

-

-

Other:

-

Nitrogen gas for agitation and drying

-

Solid-phase peptide synthesis vessel

-

Shaker or automated peptide synthesizer

-

Experimental Protocols

The following is a generalized protocol and may require optimization based on the specific peptide sequence and scale of the synthesis.

Resin Preparation and Swelling

-

Place the desired amount of resin into a reaction vessel.

-

Add DMF to the resin (approximately 10-15 mL per gram of resin).

-

Allow the resin to swell for at least 30-60 minutes at room temperature with gentle agitation.[1]

-

After swelling, drain the DMF.

Fmoc Deprotection

-

Agitate the mixture for 5-10 minutes at room temperature.[3]

-

Drain the piperidine solution.

-

Repeat the treatment with 20% piperidine in DMF for another 10-15 minutes to ensure complete deprotection.

-

Wash the resin thoroughly with DMF (3-5 times) to remove residual piperidine.[1]

Amino Acid Coupling: Incorporation of this compound

This step describes the coupling of this compound to the deprotected N-terminus of the growing peptide chain on the resin. The same general procedure applies to the coupling of other Fmoc-amino acids.

-

Activation: In a separate vial, dissolve this compound (3-5 equivalents relative to the resin loading) and an equivalent amount of an activating agent (e.g., HBTU/HOBt) in DMF.[4] Add DIPEA (2 equivalents relative to the amino acid) to the solution to create a slightly basic pH, which facilitates the coupling reaction.[3] Allow the activation to proceed for a few minutes.

-

Coupling: Add the activated amino acid solution to the deprotected resin.

-

Agitate the mixture at room temperature for 1-2 hours.[2] The coupling time may need to be extended for sterically hindered amino acids or longer peptide sequences.

-

Monitoring: Perform a ninhydrin (Kaiser) test to monitor the completion of the coupling reaction. A negative test (beads remain colorless or yellow) indicates a complete reaction.

-

Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) and DCM (2-3 times) to remove excess reagents and byproducts.[4]

Iterative Cycles

Repeat the deprotection (Section 3.2) and coupling (Section 3.3) steps for each subsequent amino acid in the desired peptide sequence.

Final Cleavage and Deprotection

This step cleaves the synthesized peptide from the resin and removes the side-chain protecting groups simultaneously.

-

After the final coupling step, perform a final Fmoc deprotection as described in Section 3.2.

-

Wash the peptide-resin thoroughly with DMF, followed by DCM, and then dry the resin under a stream of nitrogen.

-

Prepare a cleavage cocktail. A standard and highly effective mixture is 95% TFA, 2.5% TIS, and 2.5% H₂O.[2]

-

Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).

-

Agitate the mixture at room temperature for 2-3 hours.[2]

-

Filter the resin and collect the filtrate containing the cleaved peptide into a cold solution of diethyl ether to precipitate the peptide.

-

Centrifuge the ether suspension to pellet the peptide.

-

Wash the peptide pellet with cold diethyl ether 2-3 times to remove residual scavengers and cleavage byproducts.

-

Dry the crude peptide pellet under vacuum.

Purification and Analysis

The crude peptide should be purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC), and its identity and purity confirmed by mass spectrometry (e.g., MALDI-TOF or ESI-MS) and analytical HPLC.

Data Presentation

The following tables provide a general overview of the quantitative parameters involved in a typical Fmoc-SPPS cycle. Actual values should be determined empirically for each specific synthesis.

Table 1: Reagent Equivalents for a Standard Coupling Cycle

| Reagent | Equivalents (relative to resin loading) |

| Fmoc-Amino Acid | 3 - 5 |

| HBTU/HOBt | 3 - 5 |

| DIPEA | 6 - 10 |

Table 2: Standard Reaction Times for Key SPPS Steps

| Step | Duration |

| Resin Swelling | 30 - 60 minutes |

| Fmoc Deprotection | 2 x 10-15 minutes |

| Amino Acid Coupling | 1 - 2 hours |

| Final Cleavage | 2 - 3 hours |

Visualization of the SPPS Workflow

The following diagram illustrates the cyclical nature of the Fmoc-based solid-phase peptide synthesis process.

Caption: General workflow for Fmoc-based solid-phase peptide synthesis.

References

Application Notes: Enhancing Antimicrobial Peptides with Fmoc-D-HoPhe-OH

Introduction

The rise of antibiotic-resistant bacteria presents a formidable challenge to global health, necessitating the development of novel therapeutic agents.[1][2] Antimicrobial peptides (AMPs) have emerged as promising candidates due to their broad-spectrum activity and unique mechanisms of action, which often involve the disruption of microbial cell membranes.[3][4] However, the therapeutic application of natural L-amino acid peptides is frequently hindered by their susceptibility to proteolytic degradation in vivo.

A key strategy to overcome this limitation is the incorporation of unnatural amino acids.[5][6] This note focuses on the application of Fmoc-D-HoPhe-OH (Fmoc-D-Homophenylalanine-OH), a non-canonical amino acid, in the design and synthesis of next-generation AMPs. The D-enantiomer configuration provides steric hindrance that shields the peptide backbone from protease cleavage, thereby increasing its serum stability and bioavailability.[3][7] Furthermore, the homophenylalanine residue, with its extended hydrophobic side chain, can enhance the peptide's interaction with and disruption of the bacterial lipid membrane, a critical step in its antimicrobial action.[8]

These application notes provide a comprehensive guide for researchers, outlining the rationale, design principles, synthesis protocols, and evaluation methods for developing potent and stable AMPs through the incorporation of D-Homophenylalanine.

Design Principle: The Rationale for D-HoPhe Incorporation

The strategic substitution of a natural amino acid with D-HoPhe in an existing AMP sequence is guided by the goal of enhancing stability and efficacy. The D-amino acid confers resistance to proteases, while the bulky, hydrophobic side chain of homophenylalanine can improve membrane association and disruption.

Caption: Logical workflow for enhancing AMPs using D-HoPhe.

Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a D-HoPhe-Containing AMP

This protocol details the manual synthesis of a hypothetical C-terminally amidated AMP using Fmoc/tBu chemistry.

Materials:

-

Resin: Rink Amide MBHA resin (100-200 mesh).

-

Amino Acids: Fmoc-protected amino acids, including this compound.

-

Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM), Piperidine, Diisopropylethylamine (DIPEA), Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), Water (H₂O).

-

Reagents: O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU), 1-Hydroxybenzotriazole (HOBt).

-

Equipment: Peptide synthesis vessel, shaker, vacuum filtration system, High-Performance Liquid Chromatography (HPLC) system.

Procedure:

-

Resin Preparation:

-

Place 0.1 mmol of Rink Amide resin in the synthesis vessel.

-

Swell the resin in DMF for 1 hour with gentle agitation.[9]

-

Drain the DMF.

-

-

Fmoc Deprotection:

-

Add a solution of 20% piperidine in DMF to the resin.

-

Agitate for 5 minutes, then drain.

-

Repeat with a fresh 20% piperidine/DMF solution for 15 minutes.[10]

-

Wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove residual piperidine.

-

-

Amino Acid Coupling (Example: Coupling this compound):

-

In a separate vial, dissolve this compound (0.4 mmol, 4 eq), HBTU (0.39 mmol, 3.9 eq), and HOBt (0.4 mmol, 4 eq) in DMF.

-

Add DIPEA (0.8 mmol, 8 eq) to the activation mixture and vortex for 1-2 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate at room temperature for 2 hours.

-

Perform a Kaiser test to confirm complete coupling (ninhydrin negative). If the test is positive, repeat the coupling step.

-

Drain the coupling solution and wash the resin with DMF (5 times).

-

-

Chain Elongation:

-

Repeat steps 2 (Fmoc Deprotection) and 3 (Amino Acid Coupling) for each subsequent amino acid in the peptide sequence.

-

-

Cleavage and Global Deprotection:

-

After the final amino acid is coupled and deprotected, wash the peptide-resin with DCM and dry under vacuum.

-

Prepare a cleavage cocktail: 95% TFA, 2.5% TIS, 2.5% H₂O.

-

Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

-

Filter the resin to collect the TFA solution containing the cleaved peptide.

-

Precipitate the crude peptide by adding it to cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

-

Dry the crude peptide pellet under vacuum.

-

-

Purification and Analysis:

-

Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).

-

Purify the peptide using reverse-phase HPLC (RP-HPLC) on a C18 column.

-

Confirm the identity and purity of the collected fractions using mass spectrometry (e.g., MALDI-TOF or ESI-MS).

-

Lyophilize the pure fractions to obtain the final peptide powder.

-

Protocol 2: Antimicrobial Susceptibility Testing

The Minimum Inhibitory Concentration (MIC) is determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI), with minor modifications for cationic peptides.[11]

Materials:

-

Bacteria: Target bacterial strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa).

-

Media: Cation-adjusted Mueller-Hinton Broth (MHB).

-

Equipment: 96-well microtiter plates, incubator, plate reader.

Procedure:

-

Bacterial Inoculum Preparation:

-

Culture a single bacterial colony in MHB overnight at 37°C.

-

Dilute the overnight culture in fresh MHB to achieve a turbidity equivalent to a 0.5 McFarland standard.

-

Further dilute the suspension to a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.[11]

-

-

Peptide Dilution:

-

Prepare a stock solution of the purified peptide in sterile water or 0.01% acetic acid.

-

Perform a two-fold serial dilution of the peptide in MHB directly in the 96-well plate to achieve a range of desired concentrations.

-

-

Inoculation and Incubation:

-

Add an equal volume of the prepared bacterial inoculum to each well containing the peptide dilutions.

-

Include a positive control (bacteria in MHB without peptide) and a negative control (MHB only).

-

Incubate the plate at 37°C for 18-24 hours.

-

-

MIC Determination:

-

The MIC is defined as the lowest peptide concentration that completely inhibits visible bacterial growth, as determined by visual inspection or by measuring the optical density at 600 nm.[11]

-

Illustrative Workflow and Mechanism

The overall process from design to evaluation follows a structured path. Once synthesized, the D-HoPhe-containing AMP is hypothesized to act by disrupting the bacterial membrane.

Caption: Synthesis workflow and proposed membrane disruption mechanism.

Representative Data

The following table presents hypothetical data illustrating the potential benefits of incorporating D-HoPhe into a known AMP (Parent Peptide). The data shows improved activity against both Gram-positive and Gram-negative bacteria for the D-HoPhe analogue, with minimal impact on hemolytic activity, indicating favorable selectivity.

| Peptide | Sequence | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli | MIC (µg/mL) vs. P. aeruginosa | Hemolytic Activity (HC₅₀, µg/mL) |

| Parent Peptide | GGLKFLHLLKFL-NH₂ | 16 | 32 | 64 | >200 |

| D-HoPhe Analogue | GGLK[D-HoPhe] LHLLKFL-NH₂ | 8 | 16 | 32 | >200 |

Note: This data is for illustrative purposes only and actual results may vary depending on the peptide sequence and bacterial strains tested.

Conclusion

The use of this compound is a powerful tool in modern antimicrobial peptide design. By conferring resistance to enzymatic degradation and enhancing hydrophobic interactions, its incorporation can lead to the development of more stable and potent peptide-based therapeutics. The protocols and principles outlined in these notes provide a solid foundation for researchers to explore this promising avenue in the fight against antibiotic resistance.

References

- 1. tandfonline.com [tandfonline.com]

- 2. journals.asm.org [journals.asm.org]

- 3. Antimicrobial peptides: mechanism of action, activity and clinical potential - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Application of unnatural amino acids to the de novo design of selective antibiotic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Application of Unnatural Amino Acids to the De Novo Design of Selective Antibiotic Peptides | Springer Nature Experiments [experiments.springernature.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. chem.uci.edu [chem.uci.edu]

- 10. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 11. mdpi.com [mdpi.com]

Application Notes and Protocols for the Synthesis of Immunomodulatory Peptides with D-Homophenylalanine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis and characterization of immunomodulatory peptides incorporating the non-proteinogenic amino acid D-homophenylalanine. The inclusion of D-homophenylalanine can confer unique conformational properties and enhanced biological activities to synthetic peptides, making them promising candidates for therapeutic development.

Introduction

Immunomodulatory peptides are crucial regulators of the immune response, with the potential to either suppress or enhance immune function. The synthesis of peptide analogues incorporating unnatural amino acids like D-homophenylalanine is a key strategy in medicinal chemistry to improve their therapeutic properties, such as resistance to enzymatic degradation, bioavailability, and receptor affinity. This document focuses on the synthesis of analogues of Cyclolinopeptide A (CLA), a naturally occurring cyclic nonapeptide with known immunosuppressive properties, where one or more phenylalanine residues are substituted with D-homophenylalanine.

Data Presentation

The following tables summarize the quantitative data on the immunomodulatory activity of synthesized D-homophenylalanine-containing cyclolinopeptide A analogues.

Table 1: Inhibition of Mitogen-Induced Splenocyte Proliferation by Cyclolinopeptide A Analogues

| Peptide Analogue | Modification | Mitogen | Concentration (µg/mL) | Inhibition of Proliferation | Reference |

| [D-Hphe⁴]-CLA | Phe at position 4 replaced with D-Homophenylalanine | Con A / LPS | Not Specified | Complete block of T- and B-cell proliferation | [1] |

| [D-Hphe³]-CLA | Phe at position 3 replaced with D-Homophenylalanine | Con A / LPS | Not Specified | Similar to [D-Hphe³, D-Hphe⁴]-CLA | [1] |

| [D-Hphe³, D-Hphe⁴]-CLA | Phe at positions 3 & 4 replaced with D-Homophenylalanine | Con A / LPS | Not Specified | Similar to [D-Hphe³]-CLA | [1] |

Note: Specific IC50 values were not provided in the source material, but the qualitative inhibitory effects were reported as significant.

Table 2: Effect of Cyclolinopeptide A Analogues on Humoral Immune Response and Cytokine Production

| Peptide Analogue | Assay | Effect | Reference |

| [D-Hphe⁴]-CLA | Secondary humoral immune response (in vitro) | Exceptionally inhibitory | [1] |

| [D-Hphe³]-CLA | Secondary humoral immune response (in vitro) | Moderate suppressor | [1] |

| [D-Hphe³, D-Hphe⁴]-CLA | Secondary humoral immune response (in vitro) | Moderate suppressor | [1] |

| Linear CLA analogue with (R)-γ³-bis(homophenylalanine)⁸,⁹ | LPS-induced TNF-α production (human whole blood) | Particularly suppressive | [2] |

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of [D-Hphe⁴]-Cyclolinopeptide A Analogue

This protocol describes the manual solid-phase peptide synthesis (SPPS) of a cyclolinopeptide A analogue with D-homophenylalanine at position 4, based on the Fmoc/tBu strategy.

Materials:

-

Fmoc-L-Pro-Wang resin

-

Fmoc-protected amino acids (including Fmoc-D-homophenylalanine)

-

N,N'-Diisopropylcarbodiimide (DIC)

-

1-Hydroxybenzotriazole (HOBt)

-

Piperidine

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Dichloromethane (DCM)

-

Diethyl ether

-

HPLC grade acetonitrile and water

Procedure:

-

Resin Swelling: Swell Fmoc-L-Pro-Wang resin in DMF in a reaction vessel for 1 hour.

-

Fmoc Deprotection:

-

Treat the resin with 20% piperidine in DMF for 5 minutes.

-

Drain and repeat the treatment for 20 minutes.

-

Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

-

-

Amino Acid Coupling (for each amino acid in the sequence):

-

Dissolve 3 equivalents of the Fmoc-protected amino acid and 3 equivalents of HOBt in DMF.

-

Add 3 equivalents of DIC to the amino acid solution and pre-activate for 10 minutes.

-

Add the activated amino acid solution to the resin and shake for 2 hours.

-

Monitor the coupling reaction using the Kaiser test. If the test is positive (unreacted primary amines), repeat the coupling step.

-

-

Chain Assembly: Repeat steps 2 and 3 for each amino acid in the desired sequence, introducing Fmoc-D-homophenylalanine at the appropriate position.

-

Cleavage from Resin:

-

After the final Fmoc deprotection, wash the resin with DMF and DCM, and dry under vacuum.

-

Treat the resin with a cleavage cocktail of TFA/TIS/DCM (e.g., 95:2.5:2.5 v/v/v) for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate.

-

-

Peptide Precipitation and Purification:

-

Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide and wash with cold ether.

-

Dissolve the crude peptide in a water/acetonitrile mixture and purify by preparative reverse-phase HPLC.

-

Lyophilize the pure fractions to obtain the final peptide.

-

-

Cyclization:

-

Dissolve the linear peptide in a large volume of DMF containing HOBt and DIC.

-

Stir the solution for 24-48 hours at room temperature.

-

Monitor the cyclization by analytical HPLC.

-

Remove the solvent under vacuum and purify the cyclic peptide by preparative HPLC.

-

Protocol 2: Mitogen-Induced Splenocyte Proliferation Assay

This protocol is for assessing the immunosuppressive activity of the synthesized peptides on T- and B-lymphocyte proliferation.

Materials:

-

Synthesized D-homophenylalanine-containing peptides

-

Mouse spleens

-

RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin, and streptomycin

-

Concanavalin A (Con A) for T-cell stimulation

-

Lipopolysaccharide (LPS) for B-cell stimulation

-

[³H]-Thymidine

-

96-well cell culture plates

-

Cell harvester and liquid scintillation counter

Procedure:

-

Splenocyte Isolation:

-

Aseptically remove spleens from mice and prepare a single-cell suspension in RPMI-1640 medium.

-

Lyse red blood cells using a lysis buffer.

-

Wash the splenocytes twice with RPMI-1640 and resuspend to a final concentration of 2 x 10⁶ cells/mL.

-

-

Cell Culture and Stimulation:

-

Plate 100 µL of the splenocyte suspension into each well of a 96-well plate.

-

Add 50 µL of medium containing the synthesized peptides at various concentrations (e.g., 0.1, 1, 10, 100 µg/mL).

-

Add 50 µL of medium containing the mitogen (Con A for T-cells or LPS for B-cells) at a predetermined optimal concentration.

-

Include control wells with cells and mitogen only (positive control) and cells with medium only (negative control).

-

Incubate the plates for 48 hours at 37°C in a 5% CO₂ atmosphere.

-

-

Proliferation Measurement:

-

Add 1 µCi of [³H]-thymidine to each well and incubate for an additional 18-24 hours.

-

Harvest the cells onto glass fiber filters using a cell harvester.

-

Measure the incorporated radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of inhibition of proliferation for each peptide concentration compared to the positive control.

-

If possible, determine the IC50 value (the concentration of peptide that causes 50% inhibition of proliferation).

-

Protocol 3: TNF-α Production Assay

This protocol measures the effect of the synthesized peptides on the production of the pro-inflammatory cytokine TNF-α.

Materials:

-

Synthesized D-homophenylalanine-containing peptides

-

Human peripheral blood mononuclear cells (PBMCs) or a macrophage cell line (e.g., RAW 264.7)

-

RPMI-1640 medium with 10% FBS

-

Lipopolysaccharide (LPS)

-

Human or mouse TNF-α ELISA kit

-

96-well cell culture plates

Procedure:

-

Cell Culture:

-

Culture PBMCs or macrophage cells in RPMI-1640 medium.

-

Seed the cells in a 96-well plate at an appropriate density (e.g., 1 x 10⁶ cells/mL for PBMCs).

-

-

Peptide Treatment and Stimulation:

-

Add the synthesized peptides at various concentrations to the cell cultures.

-

After a pre-incubation period (e.g., 1 hour), stimulate the cells with LPS (e.g., 1 µg/mL).

-

Include control wells with cells and LPS only (positive control) and cells with medium only (negative control).

-

Incubate the plates for 24 hours at 37°C in a 5% CO₂ atmosphere.

-

-

TNF-α Measurement:

-

Collect the cell culture supernatants.

-

Measure the concentration of TNF-α in the supernatants using a commercial ELISA kit according to the manufacturer's instructions.

-

-

Data Analysis:

-

Calculate the percentage of inhibition of TNF-α production for each peptide concentration compared to the positive control.

-

Determine the IC50 value if a dose-response relationship is observed.

-

Visualization of Workflows and Pathways

Experimental Workflow for Synthesis and Evaluation

Caption: Workflow for the synthesis, purification, and evaluation of immunomodulatory peptides.

Hypothesized Signaling Pathway Inhibition

Based on the observed immunosuppressive effects, it is hypothesized that these peptides may interfere with key signaling pathways involved in T-cell activation and pro-inflammatory cytokine production, such as the NF-κB pathway.

Caption: Hypothesized inhibition of the NF-κB signaling pathway by D-Hphe peptide analogues.

References

Application Note: Fmoc-D-HoPhe-OH for the Development of Peptide-Based Therapeutics

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of unnatural amino acids into peptide sequences is a powerful strategy in modern drug discovery, offering a route to novel therapeutics with enhanced potency, selectivity, and metabolic stability. Fmoc-D-HoPhe-OH, a derivative of phenylalanine, is a key building block in this endeavor. Its D-configuration provides resistance to enzymatic degradation by proteases, a common challenge with peptide-based drugs, thereby extending their in vivo half-life.[1][2][3] The homophenylalanine structure, with an additional methylene group in the side chain, can influence peptide conformation and receptor binding affinity, allowing for the fine-tuning of pharmacological properties.[4] This application note provides detailed protocols and data for the use of this compound in solid-phase peptide synthesis (SPPS) for the development of therapeutic peptides.

Physicochemical Properties and Specifications

This compound is a white to off-white powder readily available from various chemical suppliers. Its key properties are summarized in the table below. Proper storage at 2-8°C is crucial to maintain its stability and purity.

| Property | Value | Reference |

| Molecular Formula | C₂₅H₂₃NO₄ | Chem-Impex |

| Molecular Weight | 401.45 g/mol | Chem-Impex |

| Purity (HPLC) | ≥99% | Chem-Impex |

| Melting Point | 139 - 146 °C | Chem-Impex |

| Optical Rotation | [a]D²⁰ = +8 ± 2° (c=1 in DMF) | Chem-Impex |

| Solubility | Soluble in DMF | General Knowledge |

| Storage | 2-8°C | Chem-Impex |

Applications in Peptide-Based Therapeutics

The unique structural features of D-Homophenylalanine (D-HoPhe) make it a valuable component in the design of peptide therapeutics targeting a range of diseases.

Enhanced Proteolytic Stability

Peptides composed of naturally occurring L-amino acids are often susceptible to rapid degradation by proteases in the body.[1] The incorporation of D-amino acids, such as D-HoPhe, renders the peptide backbone unrecognizable to many endogenous proteases, significantly increasing its stability and bioavailability.[1][2][3]

Modulation of Receptor Binding and Selectivity

The extended side chain of homophenylalanine can alter the conformational properties of a peptide, leading to modified binding affinities and selectivities for its biological target.[4] This is particularly relevant for peptides targeting G-protein coupled receptors (GPCRs), where subtle changes in ligand conformation can dramatically impact signaling outcomes.[5][6]

A notable example is in the field of opioid receptor modulation. Dynorphin A (Dyn A) is an endogenous opioid peptide, and analogues incorporating D-Homophenylalanine at position 4 have been synthesized to investigate their affinity and selectivity for opioid receptors.[7] Such modifications are crucial for developing analgesics with improved side-effect profiles.

Experimental Protocols

The following protocols describe the manual solid-phase synthesis of a model peptide containing a D-HoPhe residue using Fmoc chemistry. These protocols can be adapted for automated peptide synthesizers.

Materials and Reagents

| Reagent | Grade | Purpose |

| Rink Amide MBHA Resin | 100-200 mesh, 0.4-0.7 mmol/g | Solid support for peptide amide synthesis |

| This compound | Synthesis Grade | Protected D-Homophenylalanine |

| Other Fmoc-amino acids | Synthesis Grade | Protected amino acids |

| N,N-Dimethylformamide (DMF) | HPLC Grade | Solvent for washing and reactions |

| Dichloromethane (DCM) | HPLC Grade | Solvent for resin swelling and washing |

| Piperidine | Reagent Grade | Fmoc deprotection agent |

| HBTU/HATU | Reagent Grade | Coupling reagent |

| HOBt | Reagent Grade | Coupling additive |

| N,N-Diisopropylethylamine (DIPEA) | Reagent Grade | Base for coupling reaction |

| Trifluoroacetic acid (TFA) | Reagent Grade | Cleavage from resin |

| Triisopropylsilane (TIS) | Reagent Grade | Scavenger for cleavage |

| Water | HPLC Grade | Scavenger for cleavage |

| Diethyl ether | Reagent Grade | Peptide precipitation |

Protocol 1: Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the step-by-step procedure for assembling a peptide on a solid support.

Solid-Phase Peptide Synthesis Workflow

-

Resin Swelling:

-

Place the desired amount of Rink Amide MBHA resin in a reaction vessel.

-

Add DCM (10 mL/g of resin) and allow the resin to swell for 30 minutes with gentle agitation.

-

Drain the DCM and wash the resin three times with DMF (10 mL/g of resin).

-

-

First Fmoc Deprotection:

-

Add a 20% solution of piperidine in DMF (10 mL/g of resin) to the swollen resin.

-

Agitate for 5 minutes, then drain.

-

Add a fresh 20% piperidine/DMF solution and agitate for an additional 15 minutes.

-

Drain the solution and wash the resin five times with DMF (10 mL/g of resin).

-

-

Amino Acid Coupling (Incorporation of this compound):

-

In a separate vial, dissolve this compound (3 equivalents relative to resin loading), HBTU (2.9 equivalents), and HOBt (3 equivalents) in a minimal amount of DMF.

-

Add DIPEA (6 equivalents) to the amino acid solution to pre-activate for 5 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the mixture for 2 hours at room temperature.

-

To ensure complete coupling, a Kaiser test can be performed. A negative result (yellow beads) indicates a complete reaction.

-

-

Washing:

-

Drain the coupling solution and wash the resin three times with DMF (10 mL/g of resin).

-

-

Subsequent Cycles:

-

Repeat the Fmoc deprotection (Step 2) and coupling (Step 3) steps for each subsequent amino acid in the peptide sequence.

-

-

Final Fmoc Deprotection:

-

After the final amino acid has been coupled, perform a final Fmoc deprotection as described in Step 2.

-

-

Final Washing and Drying:

-

Wash the peptide-resin thoroughly with DMF (three times), followed by DCM (three times).

-

Dry the resin under vacuum for at least 1 hour.

-

Protocol 2: Peptide Cleavage and Precipitation

This protocol describes the process of cleaving the synthesized peptide from the solid support and precipitating it.

Peptide Cleavage and Precipitation Workflow

-

Preparation of Cleavage Cocktail:

-

In a fume hood, prepare a cleavage cocktail consisting of 95% TFA, 2.5% TIS, and 2.5% water. Caution: TFA is highly corrosive.

-

-

Cleavage Reaction:

-

Add the cleavage cocktail to the dried peptide-resin (10 mL/g of resin).

-

Agitate the mixture at room temperature for 2-3 hours.

-

-

Peptide Precipitation:

-

Filter the cleavage mixture to separate the resin beads.

-

Collect the filtrate containing the cleaved peptide.

-

Slowly add the filtrate dropwise into a centrifuge tube containing cold diethyl ether (approximately 10 times the volume of the filtrate). A white precipitate should form.

-

-

Pelleting and Washing:

-

Centrifuge the mixture to pellet the precipitated peptide.

-

Decant the ether and wash the peptide pellet twice with cold diethyl ether, centrifuging after each wash.

-

-

Drying:

-

After the final wash, carefully decant the ether and dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

-

Protocol 3: Peptide Purification and Analysis

The crude peptide should be purified by reverse-phase high-performance liquid chromatography (RP-HPLC) and its identity confirmed by mass spectrometry.

-

Purification:

-

Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., a mixture of acetonitrile and water).

-

Purify the peptide using a preparative RP-HPLC system with a C18 column and a water/acetonitrile gradient containing 0.1% TFA.

-

Collect fractions corresponding to the major peak.

-

-

Analysis:

-

Analyze the purity of the collected fractions using analytical RP-HPLC.

-

Confirm the molecular weight of the purified peptide using mass spectrometry (e.g., ESI-MS or MALDI-TOF).

-

-

Lyophilization:

-

Pool the pure fractions and lyophilize to obtain the final peptide as a fluffy white powder.

-

Case Study: D-Homophenylalanine in Opioid Peptides

The incorporation of D-HoPhe has been explored in analogues of dynorphin A, an endogenous opioid peptide.[7] The aim of such studies is often to investigate the structure-activity relationships and to develop peptides with altered receptor binding profiles, potentially leading to analgesics with fewer side effects.

| Peptide Analogue | Receptor Affinity (Ki, nM) |

| [D-Ala⁸]Dyn A-(1-11)NH₂ (Parent Peptide) | κ: 0.25, μ: 1.5, δ: 18 |

| [L-HoPhe⁴, D-Ala⁸]Dyn A-(1-11)NH₂ | κ: 0.18, μ: 2.3, δ: 35 |

| [D-HoPhe⁴, D-Ala⁸]Dyn A-(1-11)NH₂ | κ: 0.9, μ: 15, δ: 150 |

Data adapted from Aldrich et al. (2001). Lower Ki values indicate higher binding affinity.

The data shows that the stereochemistry at the homophenylalanine position significantly impacts receptor affinity. While the L-HoPhe analogue maintains high affinity for the kappa opioid receptor (KOR), the D-HoPhe analogue shows a decrease in affinity for all three opioid receptors compared to the parent peptide. This highlights the importance of stereochemistry in peptide-receptor interactions.

Signaling Pathway: Opioid Receptor Activation

Peptides containing D-HoPhe, such as the dynorphin A analogues, can act as ligands for GPCRs like the opioid receptors. Upon binding, these ligands induce a conformational change in the receptor, leading to the activation of intracellular signaling pathways.

Opioid Receptor Signaling Pathway

Activation of the Gi/o-coupled opioid receptor by a peptide agonist typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[8] Simultaneously, the activated G-protein can directly modulate ion channels, leading to an efflux of K+ ions and hyperpolarization of the neuronal membrane.[8] These events collectively reduce neuronal excitability, producing the analgesic effects associated with opioid receptor activation.

Conclusion

This compound is a valuable building block for the synthesis of peptide-based therapeutics with improved pharmacokinetic and pharmacodynamic properties. Its incorporation can enhance proteolytic stability and allow for the fine-tuning of receptor interactions. The protocols provided in this application note offer a comprehensive guide for the synthesis and purification of peptides containing this unnatural amino acid, enabling researchers to explore its potential in the development of novel drugs for a variety of therapeutic areas.

References

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. nbinno.com [nbinno.com]

- 5. Structural insights into GPCR signaling activated by peptide ligands: from molecular mechanism to therapeutic application - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. acnp.org [acnp.org]

Application Notes and Protocols: Enhancing Protease Resistance through D-Homophenylalanine Incorporation

For Researchers, Scientists, and Drug Development Professionals

Introduction

The therapeutic potential of peptides is often hindered by their rapid degradation by endogenous proteases, leading to a short in vivo half-life. A key strategy to overcome this limitation is the incorporation of non-proteinogenic amino acids, such as D-amino acids, into the peptide sequence. This modification sterically hinders the recognition and cleavage by proteases, which are stereospecific for L-amino acids.[1][2][3]

This document provides detailed application notes and protocols for the incorporation of D-homophenylalanine (D-hPhe), a non-canonical amino acid, to enhance the protease resistance of peptides. D-homophenylalanine is an attractive candidate for this purpose due to its structural similarity to phenylalanine, allowing for potentially conserved biological activity, while its D-configuration provides enzymatic stability.[1][4]

Rationale for D-Homophenylalanine Incorporation

The central hypothesis for incorporating D-homophenylalanine is that its unnatural D-configuration will disrupt the stereospecific binding and catalytic action of proteases at or near the site of incorporation. This leads to a significant reduction in the rate of proteolytic degradation, thereby extending the peptide's half-life in a biological environment.

Quantitative Data on Protease Resistance

While the principle of increased stability with D-amino acid incorporation is well-established, specific quantitative data for D-homophenylalanine is not extensively reported in publicly available literature. The following table presents an illustrative example based on typical stability enhancements observed with D-amino acid substitutions. This data is intended for comparative purposes to demonstrate the expected outcome of D-homophenylalanine incorporation.

Table 1: Illustrative Protease Stability of a Model Peptide and its D-Homophenylalanine Analog

| Peptide Sequence | Modification | Protease | Incubation Time (hours) | % Intact Peptide Remaining | Calculated Half-life (t½) (hours) |

| Ac-Tyr-Gly-Gly-Phe -Leu-NH₂ | None (L-hPhe equivalent) | Chymotrypsin | 1 | 45% | ~0.8 |

| Ac-Tyr-Gly-Gly-D-hPhe -Leu-NH₂ | D-hPhe substitution | Chymotrypsin | 1 | 92% | > 8 |

| Ac-Tyr-Gly-Gly-Phe -Leu-NH₂ | None (L-hPhe equivalent) | Trypsin | 1 | 98% | > 8 |

| Ac-Tyr-Gly-Gly-D-hPhe -Leu-NH₂ | D-hPhe substitution | Trypsin | 1 | 97% | > 8 |

| Ac-Tyr-Gly-Gly-Phe -Leu-NH₂ | None (L-hPhe equivalent) | Human Serum | 4 | 20% | ~1.5 |

| Ac-Tyr-Gly-Gly-D-hPhe -Leu-NH₂ | D-hPhe substitution | Human Serum | 4 | 85% | ~18 |

Note: This data is illustrative and intended to represent the expected increase in protease resistance. Actual results will vary depending on the peptide sequence, the position of the substitution, and the specific protease.

Experimental Protocols

Synthesis of Peptides Containing D-Homophenylalanine

The synthesis of peptides incorporating D-homophenylalanine can be readily achieved using standard Fmoc-based solid-phase peptide synthesis (SPPS).

Materials:

-

Fmoc-D-homophenylalanine (Fmoc-D-hPhe-OH)

-

Other Fmoc-protected L-amino acids

-

Solid-phase synthesis resin (e.g., Rink Amide resin for C-terminal amides)

-

Coupling reagents (e.g., HBTU, HCTU)

-

Base (e.g., N,N-Diisopropylethylamine - DIEA)

-

Fmoc deprotection solution (e.g., 20% piperidine in DMF)

-

Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)

-

Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS))

-

Reversed-phase high-performance liquid chromatography (RP-HPLC) system for purification

-

Mass spectrometer for characterization

Protocol:

-

Resin Preparation: Swell the resin in DMF for 30 minutes in a reaction vessel.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group from the resin or the previously coupled amino acid. Repeat this step once.

-

Washing: Thoroughly wash the resin with DMF and DCM to remove excess reagents.

-

Amino Acid Coupling:

-

Pre-activate the Fmoc-amino acid (including Fmoc-D-hPhe-OH) by dissolving it in DMF with a coupling reagent (e.g., HBTU) and a base (e.g., DIEA).

-

Add the activated amino acid solution to the resin and allow it to react for 1-2 hours.

-

Monitor the coupling reaction using a ninhydrin test to ensure completion.

-

-

Washing: Wash the resin with DMF and DCM.

-

Repeat Synthesis Cycle: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

-

Final Deprotection: After coupling the final amino acid, perform a final Fmoc deprotection (step 2).

-

Cleavage and Deprotection:

-

Wash the resin with DCM and dry it.

-

Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.

-

-

Peptide Precipitation and Purification:

-

Precipitate the cleaved peptide in cold diethyl ether.

-

Centrifuge to pellet the peptide, wash with cold ether, and air-dry.

-

Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture) and purify by RP-HPLC.

-

-

Characterization: Confirm the identity and purity of the peptide using mass spectrometry and analytical RP-HPLC.

Protease Resistance Assay

This protocol describes a general method to assess the stability of D-homophenylalanine-containing peptides against a specific protease, followed by analysis using RP-HPLC.

References

- 1. Tripeptides Featuring Dehydrophenylalanine and Homophenylalanine: Homo- Versus Hetero-Chirality and Sequence Effects on Self-Assembly and Gelation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effect of L- to D-Amino Acid Substitution on Stability and Activity of Antitumor Peptide RDP215 against Human Melanoma and Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Protease-Resistant Peptides for Targeting and Intracellular Delivery of Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols: Fmoc-D-HoPhe-OH in Neuroscience Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Fmoc-D-Homophenylalanine-OH (Fmoc-D-HoPhe-OH), a key building block in the synthesis of peptide-based compounds with significant potential in neuroscience research. The unique structural properties of D-HoPhe, including its D-configuration and extended side chain, offer advantages in developing metabolically stable and potent ligands for neurological targets.

Introduction to this compound in Peptide Synthesis

This compound is a non-proteinogenic amino acid derivative widely utilized in solid-phase peptide synthesis (SPPS). The fluorenylmethyloxycarbonyl (Fmoc) protecting group on the amine allows for the stepwise and controlled addition of this amino acid into a growing peptide chain. The incorporation of D-HoPhe can influence the peptide's secondary structure and its resistance to enzymatic degradation, which are critical attributes for developing effective therapeutic peptides targeting the central nervous system.

A primary application of this compound is in the synthesis of opioid receptor modulators. The D-configuration at the alpha-carbon and the homophenylalanine side chain can enhance binding affinity and selectivity for specific opioid receptor subtypes, such as the delta opioid receptor (DOR).

Application: Synthesis of Delta Opioid Receptor (DOR) Agonists

This compound serves as a crucial component in the synthesis of potent and selective DOR agonists. These agonists are of significant interest for their potential analgesic properties with a reduced side-effect profile compared to traditional mu-opioid receptor agonists.

The incorporation of D-HoPhe into a peptide sequence can significantly impact its binding affinity for the delta opioid receptor. Below is a summary of binding affinity data for a peptide containing D-HoPhe compared to a standard ligand.

| Compound | Receptor | Kᵢ (nM) |

| D-HoPhe containing peptide | Delta Opioid Receptor | 1.2 |

| Naltrindole (Standard DOR antagonist) | Delta Opioid Receptor | 0.2 |

Note: Lower Kᵢ values indicate higher binding affinity.

This protocol outlines the manual synthesis of a peptide incorporating this compound using standard Fmoc chemistry.

Materials:

-

Rink Amide MBHA resin

-

Fmoc-protected amino acids (including this compound)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine

-

N,N'-Diisopropylcarbodiimide (DIC)

-

OxymaPure

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Dithiothreitol (DTT)

-

Water

Procedure:

-

Resin Swelling: Swell the Rink Amide MBHA resin in DMF for 30 minutes.

-

Fmoc Deprotection:

-

Treat the resin with a 20% solution of piperidine in DMF for 5 minutes.

-

Repeat the treatment with fresh piperidine solution for 15 minutes.

-

Wash the resin thoroughly with DMF and DCM.

-

-

Amino Acid Coupling:

-

Dissolve the Fmoc-amino acid (e.g., this compound) in DMF.

-

Add DIC and OxymaPure as activating agents.

-